molecular formula C2H5NO B1284221 Acetamide-d5 CAS No. 33675-83-1

Acetamide-d5

Cat. No.: B1284221
CAS No.: 33675-83-1
M. Wt: 64.1 g/mol
InChI Key: DLFVBJFMPXGRIB-OMNVKBNWSA-N
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Description

Acetamide-d5: is a deuterated form of acetamide, where five hydrogen atoms are replaced by deuterium atoms. Its chemical formula is CD3COND2, and it is commonly used as a stable isotope-labeled compound in various scientific research applications .

Biochemical Analysis

Biochemical Properties

Acetamide-d5 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acylamidase, which catalyzes the deamidation of acetamide to produce ammonia and acetic acid . This interaction is crucial for the differentiation of Gram-negative bacteria, such as Pseudomonas aeruginosa, based on their ability to utilize acetamide as a carbon source . The enzymatic action of acylamidase on this compound results in the release of ammonia, which increases the alkalinity of the medium, indicating a positive test for acetamide utilization .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the utilization of this compound as a carbon source can lead to changes in metabolic flux and the production of secondary metabolites . This compound has been shown to affect the expression of genes involved in nitrogen metabolism, leading to alterations in cellular function and growth . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound is primarily metabolized by acylamidase, which catalyzes the deamidation reaction . This enzyme binds to this compound and facilitates the cleavage of the amide bond, resulting in the formation of ammonia and acetic acid . The increased alkalinity due to ammonia release serves as a signal for the presence of this compound, which can be detected using pH indicators . Additionally, this compound may interact with other biomolecules, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or acidic environments can lead to its degradation . Over time, the degradation products of this compound may accumulate, potentially affecting the results of biochemical assays . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to study its metabolic and biochemical effects without significant toxicity . At high doses, this compound may exhibit toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acylamidase . This enzyme catalyzes the deamidation of this compound, leading to the production of ammonia and acetic acid . The ammonia produced can be further metabolized through nitrogen assimilation pathways, contributing to the overall nitrogen balance in the cell . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in carbon and nitrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and be taken up by specific transporters . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the cytoplasm, where it interacts with enzymes involved in metabolic processes . Additionally, this compound may be targeted to other subcellular structures, such as the nucleus or mitochondria, depending on the presence of specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamide-d5 can be synthesized through the deuteration of acetamide. One common method involves the reaction of acetamide with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes often use deuterium gas (D2) and a suitable catalyst to achieve high yields of the deuterated product. The reaction conditions are carefully controlled to optimize the deuterium incorporation and minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions: Acetamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Uniqueness of Acetamide-d5: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing and analysis of chemical and biological processes, making it a valuable tool in various fields of study .

Properties

IUPAC Name

N,N,2,2,2-pentadeuterioacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-OMNVKBNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583752
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33675-83-1
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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